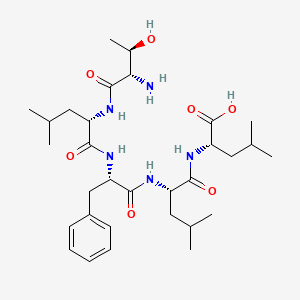
1,2-Pyrenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Pyrenediol is an organic compound with the molecular formula C₁₆H₁₀O₂. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains two hydroxyl groups attached to the 1 and 2 positions of the pyrene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Pyrenediol can be synthesized through several methods, including the hydroxylation of pyrene. One common method involves the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective hydroxylation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the development of catalytic processes using metal catalysts or enzyme-mediated reactions can offer more sustainable and efficient production methods .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Pyrenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrene ring, leading to the formation of substituted pyrenediol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted pyrenediol derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2-Pyrenediol has several scientific research applications, including:
Environmental Science: Used as a marker for polycyclic aromatic hydrocarbon pollution and in studies of environmental degradation processes.
Materials Chemistry: Employed in the synthesis of advanced materials, including organic semiconductors and fluorescent dyes.
Biology and Medicine: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Mécanisme D'action
The mechanism of action of 1,2-Pyrenediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. In biological systems, this compound may interact with cellular components, leading to oxidative stress or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Pyrenediol: Another dihydroxy derivative of pyrene with hydroxyl groups at the 1 and 4 positions.
1,6-Pyrenediol: Contains hydroxyl groups at the 1 and 6 positions of the pyrene ring.
1,8-Pyrenediol: Hydroxyl groups are located at the 1 and 8 positions.
Uniqueness of 1,2-Pyrenediol
This compound is unique due to the specific positioning of its hydroxyl groups, which can influence its chemical reactivity and interactions with other molecules. This positional specificity can lead to distinct properties and applications compared to other pyrenediol derivatives .
Propriétés
Numéro CAS |
607361-39-7 |
|---|---|
Formule moléculaire |
C16H10O2 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
pyrene-1,2-diol |
InChI |
InChI=1S/C16H10O2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8,17-18H |
Clé InChI |
JMLIZQVKDDUDQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4O)O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)](/img/structure/B15167804.png)

![2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B15167817.png)
![2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile](/img/structure/B15167828.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B15167829.png)



![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15167871.png)
![Thiourea, N-(9-anthracenylmethyl)-N'-[4-(trifluoromethyl)phenyl]-](/img/structure/B15167873.png)
